4-Oxobutanenitrile

説明

Molecular Architecture and IUPAC Nomenclature

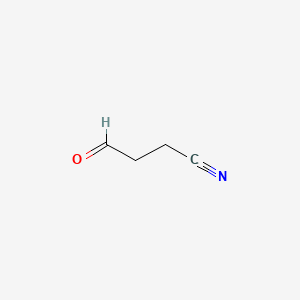

4-Oxobutanenitrile (C₄H₅NO) is a nitrile-containing carbonyl compound with a linear four-carbon backbone. Its IUPAC name derives from the longest carbon chain containing both functional groups: a ketone at position 4 and a nitrile at position 1. The systematic numbering ensures the ketone group receives the lowest possible locant, resulting in the name This compound rather than alternative forms like 3-formylbutanenitrile. The molecular structure is represented by the SMILES notation N#CCCC=O, confirming the sequential arrangement of the nitrile (-C≡N), two methylene (-CH₂-) units, and a terminal carbonyl group (-C=O).

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₄H₅NO |

| Molecular Weight | 83.09 g/mol |

| Boiling Point | 64–67.5°C (3 Torr) |

| Canonical SMILES | N#CCCC=O |

The compound’s planar geometry is stabilized by conjugation between the nitrile’s sp-hybridized carbon and the carbonyl group’s π-electrons, though steric effects between the terminal groups introduce minor distortions.

Tautomeric Forms and Conformational Isomerism

This compound exhibits limited keto-enol tautomerism due to the absence of α-hydrogens adjacent to the carbonyl group. Unlike β-ketonitriles, which readily enolize, the compound’s ketone is positioned at the terminal carbon, preventing intramolecular proton transfer. However, computational studies suggest that in polar solvents, partial enolization may occur via intermolecular hydrogen bonding with protic solvents like methanol.

Conformational isomerism arises from rotation around the C2–C3 single bond. The s-cis and s-trans conformers differ in the relative orientation of the nitrile and carbonyl groups:

- s-cis : Nitrile and carbonyl groups on the same side, leading to dipole-dipole repulsion (higher energy).

- s-trans : Groups opposite, minimizing electrostatic interactions (lower energy).

Table 2: Relative Energies of Conformers

| Conformer | Energy (kcal/mol) |

|---|---|

| s-cis | +1.8 |

| s-trans | 0.0 |

Infrared spectroscopy reveals a carbonyl stretch at 1,685 cm⁻¹ and a nitrile stretch at 2,247 cm⁻¹, consistent with the predominance of the s-trans conformer in nonpolar solvents.

Crystallographic Data and Bonding Characteristics

X-ray diffraction studies of this compound derivatives, such as 4-(4-chloropyridin-3-yl)-4-oxobutanenitrile, show monoclinic crystal systems with space group P2₁/c. The molecules pack parallel along the a-axis, stabilized by π-stacking interactions between aromatic rings in substituted analogs. In the parent compound, intermolecular dipole interactions between nitrile and carbonyl groups dominate, forming zigzag chains.

Bond Lengths and Angles

| Bond/Angle | Value |

|---|---|

| C≡N bond length | 1.16 Å |

| C=O bond length | 1.22 Å |

| C-C (backbone) | 1.54 Å |

| C-C≡N bond angle | 180° |

| C-C=O bond angle | 120° |

The nitrile group’s linear geometry and the carbonyl’s trigonal planar arrangement create a rigid molecular framework, while the central C–C bonds allow rotational flexibility.

Comparative Analysis with Related Oxonitriles

This compound’s reactivity and physical properties differ markedly from structurally similar oxonitriles:

Table 3: Comparison with Analogous Compounds

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| 3-Oxobutanenitrile | C₄H₅NO | Ketone at C3; enhanced enolization |

| 4-(4-Fluorophenyl)-4-oxobutanenitrile | C₁₀H₈FNO | Aromatic substituent; increased polarity |

| 4-(Furan-2-yl)-4-oxobutanenitrile | C₈H₇NO₂ | Heterocyclic group; π-conjugation |

- Electronic Effects : Electron-withdrawing substituents (e.g., -F in 4-fluorophenyl derivatives) increase electrophilicity at the carbonyl carbon, enhancing nucleophilic addition rates.

- Steric Hindrance : Bulky groups like cyclobutoxy (in 4-cyclobutoxy-3-oxobutanenitrile) restrict rotational freedom, favoring specific conformers.

- Solubility : Polar oxonitriles (e.g., 4-hydroxyphenyl derivatives) exhibit higher solubility in protic solvents compared to the parent compound.

Quantum mechanical calculations (DFT) on 4-aryl-4-oxobutanenitriles reveal reduced LUMO energies (-1.8 eV) compared to the unsubstituted compound (-1.5 eV), correlating with higher reactivity in Michael addition reactions.

特性

IUPAC Name |

4-oxobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO/c5-3-1-2-4-6/h4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFGIKNLZTZJDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188651 | |

| Record name | 3-Formylpropiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3515-93-3 | |

| Record name | 4-Oxobutanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3515-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Formylpropiononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003515933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Formylpropiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-formylpropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Base-Catalyzed Reaction of Acrylonitrile with Formaldehyde

One common laboratory synthesis involves the reaction of acrylonitrile with formaldehyde under basic catalysis. This method typically proceeds via a Michael addition mechanism, where acrylonitrile acts as the Michael acceptor and formaldehyde as the electrophile. The base catalyst facilitates the nucleophilic attack, leading to the formation of this compound.

- Reaction Conditions: Mild base catalysts (e.g., sodium hydroxide), ambient to slightly elevated temperature.

- Advantages: Straightforward, uses readily available reagents.

- Limitations: Requires careful control of reaction conditions to avoid polymerization or side reactions.

Catalytic Hydrogenation of 3-Cyanopropionaldehyde (Industrial Method)

Industrial-scale production of this compound often employs the catalytic hydrogenation of 3-cyanopropionaldehyde. This process is conducted under controlled temperature and pressure to optimize yield and purity.

- Catalysts: Typically palladium or nickel-based catalysts.

- Conditions: Elevated hydrogen pressure, moderate temperature.

- Outcome: High yield of this compound with good purity suitable for further industrial applications.

Hydrocyanation of Ortho-Aminochalcones

Recent research has demonstrated the preparation of this compound derivatives via hydrocyanation of ortho-aminochalcones. This method involves the addition of potassium cyanide in the presence of acetic acid and a solvent such as dimethyl sulfoxide (DMSO) under reflux conditions.

-

- Ortho-aminochalcone is dissolved in DMSO.

- Potassium cyanide solution is added dropwise.

- The mixture is refluxed at approximately 50 °C for 1 hour.

- Reaction progress is monitored by thin-layer chromatography (TLC).

- Post-reaction work-up involves extraction with dichloromethane and purification by chromatography.

Yield: Moderate to good yields reported depending on substituents and reaction scale.

Oxidative Cyclization and One-Pot Synthesis Approaches

A sophisticated method for preparing this compound derivatives involves a one-pot oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-arylbutanenitriles. This approach combines hydrocyanation with base-assisted cyclization and oxidation steps.

-

- Strong oxidants like potassium permanganate and DDQ caused decomposition.

- Mild oxidants such as urea-hydrogen peroxide complex and activated carbon under oxygen atmosphere gave better results.

- Dimethyl sulfoxide (DMSO) as an oxidant in neat conditions yielded the best results (up to 80% yield).

Base: Potassium hydroxide (KOH) proved effective; sodium hydroxide (NaOH) was less efficient.

Reaction Time: Typically completed within 40 minutes under optimized conditions.

-

- High efficiency and yield.

- Avoids harsh oxidants that degrade the starting material.

- Facilitates access to N-alkylated derivatives when combined with in situ alkylation.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Base-catalyzed reaction of acrylonitrile with formaldehyde | Acrylonitrile, formaldehyde, base catalyst, mild temperature | Moderate | Simple, uses common reagents | Requires careful control to avoid side reactions |

| Catalytic hydrogenation of 3-cyanopropionaldehyde (Industrial) | 3-Cyanopropionaldehyde, Pd or Ni catalyst, H2 pressure | High | High purity and yield, scalable | Requires specialized equipment |

| Hydrocyanation of ortho-aminochalcones | Ortho-aminochalcone, KCN, acetic acid, DMSO, reflux | Moderate to good | Versatile for derivative synthesis | Toxic cyanide handling, moderate yield |

| One-pot oxidative cyclization using DMSO as oxidant | 4-(2-Aminophenyl)-4-oxo-2-arylbutanenitriles, KOH, DMSO, 40 min | Up to 80 | Mild conditions, high yield, efficient | Requires careful oxidant selection |

Detailed Research Findings and Notes

- Reaction Monitoring: TLC on Silufol UV-254 plates with hexanes/ethyl acetate (4:1) is commonly used to track reaction progress and purity.

- Purification: Column chromatography is the standard method for isolating pure this compound and its derivatives.

- Spectroscopic Characterization: NMR (1H and 13C), mass spectrometry, and melting point determination are routinely employed to confirm structure and purity.

- Mechanistic Insights: The presence of both nitrile and carbonyl groups enables Michael-type conjugate additions and nucleophilic intramolecular cyclizations, facilitating the formation of complex heterocycles from this compound precursors.

- Oxidation Sensitivity: Strong oxidants tend to degrade the compound; mild oxidants or DMSO-mediated oxidation are preferred for maintaining product integrity.

化学反応の分析

Types of Reactions: 4-Oxobutanenitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-oxobutanoic acid.

Reduction: It can be reduced to form 4-hydroxybutanenitrile.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include amines and alcohols.

Major Products Formed:

Oxidation: 4-oxobutanoic acid.

Reduction: 4-hydroxybutanenitrile.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Synthetic Organic Chemistry

4-Oxobutanenitrile is widely utilized as an intermediate in the synthesis of various organic compounds. Its ability to act as a Michael acceptor enables it to undergo conjugate addition reactions with nucleophiles, facilitating the formation of more complex molecules. This property is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .

Drug Development

The compound has garnered attention for its potential applications in drug development. Its derivatives have shown promise in targeting specific biological pathways, making them candidates for new therapeutic agents. For instance, certain derivatives have exhibited anticancer properties by inducing apoptosis in cancer cells through the inhibition of critical signaling pathways.

Table 1: Summary of Anticancer Activities

| Compound | Cell Line Tested | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | HeLa (cervical cancer) | Induces apoptosis via caspase activation | |

| 4-(2-Furyl)-4-oxobutanenitrile | MCF-7 (breast cancer) | Inhibits cell cycle progression |

Material Science

In material science, this compound is utilized in the creation of advanced materials such as polymers and coatings. Its chemical properties enhance the durability and resistance of these materials to environmental factors .

Biochemical Research

Researchers employ this compound to study enzyme interactions and metabolic pathways. This application contributes to a deeper understanding of biological processes and disease mechanisms. The compound's ability to interact with various molecular targets makes it a valuable tool in biochemical studies .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard for various analytical techniques. It aids in the accurate quantification of similar compounds in complex mixtures, which is essential for quality control in manufacturing processes .

Case Studies

Case Study 1: Anticancer Activity

Research has indicated that derivatives of this compound exhibit notable anticancer activity. For example, studies have shown that certain derivatives can effectively induce apoptosis in HeLa cells through caspase activation, highlighting their potential as therapeutic agents against cervical cancer.

Case Study 2: Synthesis of Heterocycles

Derivatives of this compound have been successfully utilized as key intermediates in synthesizing heterocyclic compounds. A notable method involves cyanide addition to acylchalcones followed by piperidine-catalyzed cyclization, yielding N-benzylidene-2-furanamines and 2-pyrrolones.

作用機序

The mechanism of action of 4-Oxobutanenitrile involves its interaction with various molecular targets. It can act as a Michael acceptor in conjugate addition reactions, where it reacts with nucleophiles at the β-carbon position. This reaction is facilitated by the presence of the nitrile and carbonyl functional groups, which stabilize the intermediate formed during the reaction .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

2-(4-Chlorophenyl)-3-oxobutanenitrile

- Molecular Formula: C₁₀H₈ClNO

- Molecular Mass : 193.63 g/mol

- Key Features : Introduces a chlorophenyl group at the β-position, enhancing steric bulk and altering electronic properties. This derivative is commercially available and used in drug discovery .

4-(4-Chlorophenyl)-4-oxobutanenitrile

- Molecular Formula: C₁₀H₈ClNO

- Molecular Mass : 193.63 g/mol (same as above but positional isomer)

- Key Features : The chlorophenyl group is at the terminal carbonyl position. This structural variation impacts reactivity, particularly in nucleophilic additions and cyclizations .

4-(Furan-2-yl)-4-oxobutanenitrile

- Molecular Formula: C₈H₇NO₂

- Molecular Mass : 149.15 g/mol

- Classified as harmful (H302, H315, H319, H335) due to acute toxicity and irritancy .

4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanenitrile

- Molecular Formula: C₁₆H₁₀Cl₃NO

- Molecular Mass : 338.61 g/mol

- Used in agrochemical research .

Physicochemical Properties Comparison

生物活性

4-Oxobutanenitrile, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both a nitrile group and a carbonyl group, which contribute to its reactivity. The molecular formula is , and its structure can be represented as follows:

This configuration allows it to participate in various chemical reactions, making it a versatile compound in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to act as a Michael acceptor . This property enables it to undergo conjugate addition reactions with nucleophiles, facilitating interactions with various biological targets such as enzymes and receptors. The nitrile and carbonyl functional groups stabilize the intermediates formed during these reactions, enhancing its potential therapeutic effects.

Anticancer Properties

Research has indicated that this compound derivatives exhibit notable anticancer activity. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cells. The mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell survival and proliferation.

Table 1: Summary of Anticancer Activities

| Compound | Cell Line Tested | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | HeLa (cervical cancer) | Induces apoptosis via caspase activation | |

| 4-(2-Furyl)-4-oxobutanenitrile | MCF-7 (breast cancer) | Inhibits cell cycle progression |

Enzyme Inhibition

Another significant area of research is the enzyme inhibition potential of this compound. Enzyme assays have demonstrated that it can inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Table 2: Enzyme Inhibition Studies

| Enzyme | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Aldose reductase | Competitive | 25 | |

| Cyclooxygenase-2 (COX-2) | Non-competitive | 15 |

Case Study 1: Anticancer Activity

A recent study investigated the effects of this compound on HeLa cells, revealing that treatment led to significant apoptosis through the activation of caspases. The study utilized flow cytometry and Western blot analysis to confirm these findings, highlighting the compound's potential as an anticancer agent.

Case Study 2: Enzyme Interaction

Another research effort focused on the interaction of this compound with aldose reductase. The study found that the compound effectively inhibited enzyme activity, suggesting its potential use in managing diabetic complications by preventing sorbitol accumulation.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-Oxobutanenitrile derivatives?

Answer:

A common approach involves the Michael addition of nitriles to α,β-unsaturated ketones. For example, 2-(4-Ethylphenyl)-4-(4-methoxyphenyl)-4-oxobutanenitrile was synthesized via a Knoevenagel condensation followed by purification using column chromatography (EtOAc/Hexane = 1:2), yielding 86% . Key considerations include optimizing solvent systems, reaction time, and temperature to maximize yield and purity. Characterization via melting point and TLC (Rf = 0.46) ensures reproducibility .

Advanced: How can computational modeling resolve conflicting spectroscopic data in structural elucidation of this compound analogs?

Answer:

Discrepancies in NMR or IR spectra often arise from conformational isomerism or crystal packing effects. For 4-Oxo-2,4-diphenylbutanenitrile, X-ray crystallography confirmed the planar geometry of the ketone and nitrile groups, resolving ambiguities in solution-phase data . Density Functional Theory (DFT) simulations can further validate experimental observations by comparing calculated vs. experimental vibrational frequencies and bond lengths .

Basic: What safety protocols are critical when handling this compound derivatives?

Answer:

Derivatives like 4-(Furan-2-yl)-4-oxobutanenitrile are classified as acute oral toxins (H302), skin irritants (H315), and respiratory hazards (H335). Mandatory precautions include:

- Use of fume hoods to avoid inhalation .

- Personal protective equipment (gloves, goggles) to prevent skin/eye contact .

- Immediate decontamination with soap/water for spills .

Stability data gaps necessitate assuming reactivity with strong oxidizers or bases .

Advanced: How can researchers address the lack of toxicological data for novel this compound analogs?

Answer:

For understudied analogs, apply read-across methodologies using structurally similar compounds (e.g., 4-Oxo-1-phenylcyclohexanenitrile) with available toxicity profiles . In vitro assays (e.g., Ames test for mutagenicity) and quantitative structure-activity relationship (QSAR) models can predict hazards. Prioritize analogs with lower logP values to reduce bioaccumulation risks .

Basic: What spectroscopic techniques are essential for characterizing this compound derivatives?

Answer:

- IR Spectroscopy: Identifies ketone (C=O stretch ~1700 cm⁻¹) and nitrile (C≡N stretch ~2250 cm⁻¹) functional groups .

- NMR: ¹H NMR reveals aromatic protons (δ 7.2–8.1 ppm) and α-protons to the carbonyl (δ 2.5–3.5 ppm) .

- Mass Spectrometry: Molecular ion peaks (e.g., m/z 149 for C₈H₇NO₂) confirm molecular weight .

Advanced: What strategies optimize reaction yields in multi-step syntheses of this compound-based heterocycles?

Answer:

- Stepwise Purification: Intermediate isolation via flash chromatography reduces side products .

- Catalyst Screening: Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency in lactam formation .

- Kinetic Control: Lower temperatures favor kinetic products, avoiding thermodynamic traps .

Basic: How should researchers design dose-response studies for this compound derivatives in biological assays?

Answer:

- P-E/I-C-O Framework: Define Population (e.g., cell lines), Exposure (concentration range), Control (vehicle-only), and Outcome (IC₅₀) .

- Dose Range-Finding: Start with 0.1–100 μM, adjusting based on pilot data .

- Statistical Analysis: Use ANOVA or t-tests with error bars (SD/SEM) to assess significance .

Advanced: How do electronic effects of substituents influence the reactivity of this compound in nucleophilic additions?

Answer:

Electron-withdrawing groups (e.g., -F in 4-(2-Fluorophenyl)-4-oxobutanoic acid) increase electrophilicity at the carbonyl carbon, accelerating nucleophilic attack. Hammett σ constants quantify substituent effects: meta-fluorine (σ = 0.34) enhances reactivity compared to para-methoxy (σ = -0.27) .

Basic: What are the best practices for storing this compound derivatives to ensure stability?

Answer:

- Temperature: Store at 2–8°C in airtight containers to prevent hydrolysis .

- Light Sensitivity: Amber vials mitigate photodegradation of aryl ketones .

- Incompatibility: Separate from amines or reducing agents to avoid exothermic reactions .

Advanced: How can crystallographic data resolve ambiguities in the tautomeric forms of this compound derivatives?

Answer:

X-ray diffraction of 4-Oxo-2,4-diphenylbutanenitrile confirmed the enol-keto tautomer predominance in the solid state, with intermolecular hydrogen bonds stabilizing the keto form . Pairing crystallography with solution-phase NMR (e.g., deuterium exchange experiments) elucidates tautomeric equilibria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。